![molecular formula C10H10F3NO2 B3150389 Ethyl 4-amino-3-(trifluoromethyl)benzoate CAS No. 688020-69-1](/img/structure/B3150389.png)
Ethyl 4-amino-3-(trifluoromethyl)benzoate
Overview
Description
Ethyl 4-amino-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.18700 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group (a benzene ring attached to a carboxylate group) which is substituted with an ethyl group, an amino group, and a trifluoromethyl group .Scientific Research Applications
Electro-Optical Applications
Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . A study reported the growth of a bulk size ethyl 4-amino benzoate crystal using a single zone transparent resistive furnace . The crystal was found to possess good transmittance over the visible spectrum, making it suitable for electro-optical applications .
Non-Linear Optical Applications
The same study also suggested that with a reduction in defects, ethyl 4-amino benzoate could be a potential candidate for non-linear optical applications . The crystal was found to have fair thermal stability, although its mechanical strength was low .
Pharmaceutical Applications
The trifluoromethyl (-CF3) group in Ethyl 4-amino-3-(trifluoromethyl)benzoate has been found in several FDA-approved drugs . The -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Synthesis of Other Compounds
this compound can be used as a starting material in the synthesis of other compounds. For example, Elexacaftor, an FDA-approved drug, can be synthesized from a compound that is structurally similar to this compound .
Material Science
The unique properties of this compound, such as its thermal stability and optical transmittance, make it a potential candidate for various applications in material science .
Laser Technology
The laser damage threshold value of this compound was calculated using a Nd:YAG laser . This suggests potential applications in laser technology.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-amino-3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNIUJAKBOMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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